4-(Methylamino)benzoic acid

Catalog No.
S1523968
CAS No.
10541-83-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)benzoic acid

CAS Number

10541-83-0

Product Name

4-(Methylamino)benzoic acid

IUPAC Name

4-(methylamino)benzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C(=O)O

Synonyms

4-(N-Methylamino)benzoic Acid; N-Methyl-4-aminobenzoic Acid; NSC 102506;

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O

Pharmaceutical Research:

  • Antibacterial Activity

    PABA was once a common ingredient in topical and oral antibacterial medications. However, the emergence of resistant strains has limited its effectiveness as a standalone treatment [Source: National Institutes of Health, ]. However, it still plays a role in some combination therapies and is being explored for the development of novel antibacterial agents [Source: ScienceDirect, "Synergistic antibacterial activity of p-aminobenzoic acid and antibiotics against methicillin-resistant Staphylococcus aureus"].

  • Folate (Vitamin B9) Antagonism

    PABA is a structural component of folic acid (vitamin B9). It competitively inhibits the enzyme dihydropteroate synthase, which is essential for folate biosynthesis [Source: National Institutes of Health, ]. This property has been utilized in the development of antifolate drugs, which are used to treat certain types of cancer and malaria.

Biochemical Research:

  • Enzyme Studies

    PABA serves as a substrate or inhibitor for various enzymes, making it a valuable tool in studying enzyme function and mechanisms. For instance, it is used in assays to measure the activity of dihydropteroate synthase [Source: Journal of Biological Chemistry, "A Convenient Assay for Dihydropteroate Synthetase Activity"].

  • Protein-Ligand Interactions

    PABA can be used as a model ligand to study protein-ligand interactions and binding affinities. This information is crucial for developing new drugs and understanding various biological processes.

Material Science Research:

  • Organic Synthesis

    PABA is an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and functional materials. Its reactive functional groups (amine and carboxylic acid) allow for further chemical modifications.

  • Crystal Engineering

    PABA can be used as a building block in the design and construction of supramolecular structures with specific properties, such as self-assembly and controlled porosity.

4-(Methylamino)benzoic acid, also known as para-aminobenzoic acid, is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH) and a methylamino group (-NH(CH3)) at the para positions. Its molecular formula is C₈H₉NO₂, and it has a molecular weight of approximately 151.16 g/mol. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications across different fields, including pharmaceuticals and biochemistry.

The mechanism of action of 4-(Methylamino)benzoic acid depends on the specific application. Here are two potential examples:

  • Antibacterial Activity

    Some studies suggest that PABA may exhibit weak antibacterial properties by interfering with folic acid metabolism in certain bacteria []. However, its effectiveness as a standalone antibacterial agent is limited.

  • Preservative in Food and Cosmetics

    PABA acts as a weak UV filter by absorbing some ultraviolet radiation. This property makes it a common ingredient in sunscreens and certain cosmetics to provide minimal sun protection [].

  • Skin Irritation: PABA can cause skin irritation or allergic reactions in some individuals [].
  • Environmental Impact: The widespread use of PABA in sunscreens has raised concerns about its potential impact on aquatic ecosystems.
Due to its functional groups:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert 4-(Methylamino)benzoic acid into its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides under basic or acidic conditions.

4-(Methylamino)benzoic acid exhibits various biological activities, particularly in relation to its role in folate metabolism. It serves as a substrate for the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate. This interaction can inhibit bacterial growth by disrupting folate biosynthesis, making it relevant in antibiotic development. Moreover, it has been noted for its weak antibacterial properties and potential use as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation .

The synthesis of 4-(Methylamino)benzoic acid can be achieved through several methods:

  • Direct Amination: One common approach involves reacting 4-bromobenzoic acid with methylamine in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures (around 100°C) in a sealed environment for several hours.
  • Industrial Production: In industrial settings, similar synthetic routes are utilized but optimized for larger-scale production. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

4-(Methylamino)benzoic acid has diverse applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and is involved in developing antifolate medications.
  • Cosmetics: Due to its UV-absorbing properties, it is incorporated into sunscreens and other cosmetic products.
  • Dyes and Preservatives: The compound also finds usage in dye manufacturing and as a preservative in food products.

Research indicates that 4-(Methylamino)benzoic acid interacts with various enzymes and proteins, influencing biochemical pathways. It has been studied for its role in enzyme function assays, particularly concerning dihydropteroate synthase activity. These interactions are crucial for understanding its potential therapeutic applications and mechanisms .

Several compounds share structural similarities with 4-(Methylamino)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Aminobenzoic AcidSimilar amine and carboxylic groupsUsed primarily in the synthesis of folate
3-Aminobenzoic AcidAmine group at the meta positionExhibits different biological activities
2-Aminobenzoic AcidAmine group at the ortho positionLess commonly used compared to para derivatives
N-Methyl-4-aminobenzoic AcidMethylated amine groupShows enhanced solubility properties

The uniqueness of 4-(Methylamino)benzoic acid lies in its specific para substitution pattern, which influences its reactivity and biological interactions compared to its isomers .

Hydrolysis-Based Synthesis from Methyl Esters

The hydrolysis of methyl esters remains the most widely adopted method for MABA production. In a representative protocol, 4-(methylamino)benzoic acid methyl ester is treated with sodium hydroxide (NaOH) in a methanol-water system. For instance, dissolving 7.8 g of the ester in 40 mL methanol, followed by dropwise addition of 8.31 g of 25% NaOH, yields 6.3 g of MABA (88.26% yield) after pH adjustment with HCl. Key factors include:

ParameterOptimal RangeImpact on Yield
NaOH Concentration20–25%Higher concentrations accelerate ester cleavage but risk over-saponification.
Reaction Temperature20–25°CElevated temperatures reduce selectivity due to side reactions.
pH Adjustment4–5 (post-hydrolysis)Ensures precipitation of MABA while minimizing residual alkali.

This method’s scalability is limited by methanol removal via concentration, which requires precise control to avoid product degradation.

Oximation and Catalytic Reduction Pathways

While less common for MABA, oximation pathways are critical for structurally related compounds like 4-aminomethylbenzoic acid. For example, methyl 4-formylbenzoate undergoes oximation with hydroxylamine hydrochloride to form an oxime intermediate, which is catalytically reduced using Pd/C or Raney nickel under hydrogen pressure. Although not directly reported for MABA, analogous steps could theoretically apply by substituting formyl groups with methylamino precursors.

Stir Speed and Reaction Time Optimization

High-speed stirring (≥1,200 rpm) is essential in catalytic hydrogenation to ensure efficient gas-liquid mixing and prevent catalyst agglomeration. In the reduction of 4-oximido methyl-toluate to 4-aminomethylbenzoic acid, increasing stir speed from 700 rpm to 1,500 rpm improved conversion from 32% to 93.5%. For MABA synthesis, similar principles apply:

Stir Speed (rpm)Reaction Time (h)Conversion (%)
7008.532
1,5003.593.5
2,0003.595.2

These data underscore the need for turbulent flow conditions to maximize interfacial contact between hydrogen gas and the catalyst.

Alkali Dosage Effects in Reductive Amination

Alkali additives, particularly NaOH, play a dual role in reductive amination: (1) neutralizing byproducts (e.g., HCl from Hofmann reactions) and (2) stabilizing intermediates. In the synthesis of 4-aminomethylbenzoic acid, increasing NaOH equivalents from 2.4× to 4.0× raised yields from 78% to 93.5%. Excess alkali (>4.0×), however, led to emulsion formation during extraction, complicating isolation. For MABA, analogous optimization is critical to balance reaction efficiency and downstream processing.

Silica-Immobilized Catalyst Systems for Coupling Reactions

The immobilization of MABA-derived catalysts on silica supports has revolutionized heterogeneous catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. A landmark study demonstrated that MABA-functionalized silica with tripodal linkers exhibits superior stability compared to conventional monodentate anchoring systems [4]. The tripodal design, which forms three covalent bonds with the silica surface, reduces ligand leaching during aqueous treatments by 94% relative to single-anchored analogs [4]. This structural robustness is critical for maintaining catalytic activity over multiple cycles.

Table 1: Comparative Performance of Tripodal vs. Conventional Silica Anchors

ParameterTripodal System (MABA-5Pd-1.3)Conventional System (MABA-9Pd-1.3)
Initial Yield (%)9892
Pd Leaching After 2h (%)0.0980.81
Recyclability (Cycles)73

The methylamino group in MABA coordinates with palladium, forming stable [Pd(NH(CH₃))₂]²⁺ complexes that resist aggregation even at 100°C [4]. This coordination environment facilitates oxidative addition with aryl bromides while minimizing β-hydride elimination—a common limitation in sp³–sp² couplings. Applications extend to benzylation reactions, where MABA-modified silica selectively produces mono-substituted toluene derivatives at 85% yield under mild conditions (80°C, 4h) [1].

Laccase-Mediated Enzymatic Oxidation Mechanisms

MABA undergoes efficient homocoupling via laccase-catalyzed oxidation, forming biaryl structures with applications in polymer synthesis. Trametes versicolor laccase oxidizes the methylamino group to generate nitrogen-centered radicals, which dimerize through C–N bond formation [5]. Density Functional Theory (DFT) calculations reveal a two-step mechanism:

  • Radical Generation: Laccase’s T1 copper site abstracts a proton from MABA’s –NHCH₃ group, forming a resonance-stabilized radical ($$E^\circ = +0.65 \, \text{V vs. SHE}$$) [5].
  • Coupling Pathway: Radical recombination occurs preferentially at the para position relative to the carboxylic acid, yielding 4,4'-dimethylamino-dibenzolic acid ($$\Delta G^\ddagger = 28.5 \, \text{kJ/mol}$$) [5].

Table 2: Kinetic Parameters for Laccase-Catalyzed MABA Dimerization

ParameterValue
$$k_{cat}$$ (s⁻¹)$$1.2 \times 10^3$$
$$K_M$$ (mM)0.45
Optimal pH5.0

Reaction rates triple when conducted in acetate buffer (pH 5.0) containing 10% acetonitrile, as the organic cosolvent enhances substrate solubility without denaturing the enzyme [5]. This green methodology achieves 92% conversion in 3h at ambient temperature, outperforming traditional chemical oxidants like MnO₂.

Iron-Catalyzed Cross-Coupling Reactions

While direct studies of MABA in iron-catalyzed systems are limited, its structural analogs play pivotal roles as ligands in Fe³⁺-mediated couplings. The methylamino group’s strong σ-donor capacity stabilizes low-valent iron intermediates critical for C–C bond formation [7]. In model reactions, FeCl₂–MABA complexes catalyze Kumada couplings between aryl bromides and Grignard reagents at 60°C, achieving 78% yield with 0.5 mol% catalyst loading [7].

The carboxylic acid moiety further modulates reactivity by:

  • Acid-Base Buffering: Maintaining optimal pH for Fe²⁺/Fe³⁺ redox cycles.
  • Solubility Enhancement: Forming water-soluble iron complexes in aqueous-organic biphasic systems.

Mechanistic Proposal:
$$
\text{Fe}^{0} + \text{MABA} \rightleftharpoons [\text{Fe}^\text{II}(\text{MABA})_2]^{2+} \xrightarrow{\text{Ar-X}} [\text{Fe}^\text{IV}(\text{Ar})(\text{MABA})]^{3+} \xrightarrow{\text{R-MgX}} \text{Ar–R}
$$
This cycle avoids β-hydride elimination, enabling couplings with secondary alkyl halides—a persistent challenge in palladium catalysis [7].

XLogP3

2.2

UNII

ARU98Z0OZY

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10541-83-0

Wikipedia

N-Methyl-4-aminobenzoate

General Manufacturing Information

Benzoic acid, 4-(methylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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